

# Application Notes and Protocols for Benzotript in Pancreatic Acini Cell Culture

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## Compound of Interest

Compound Name: Benzotript

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## Introduction

**Benzotript**, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a non-selective competitive antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1][2] In the context of pancreatic acinar cell physiology, CCK is a key secretagogue that stimulates the release of digestive enzymes, such as amylase, and induces calcium mobilization upon binding to its receptors on the acinar cells. **Benzotript** exerts its effects by competitively inhibiting the binding of CCK to these receptors, thereby attenuating CCK-mediated intracellular signaling and subsequent physiological responses.[1][3] These application notes provide a detailed protocol for the use of **Benzotript** in pancreatic acini cell culture to study the antagonism of CCK-induced effects.

## Data Presentation

The following tables summarize the quantitative data on the effects of **Benzotript** on CCK-stimulated amylase secretion and CCK receptor binding in dispersed guinea pig pancreatic acini.

Table 1: Effect of **Benzotript** on CCK-Stimulated Amylase Secretion

Concentration of CCK-8 (nM)	Amylase Release (% of maximal) without Benzotript	Amylase Release (% of maximal) with 1 mM Benzotript
0.01	10	0
0.03	45	5
0.1	80	20
0.3	100	60
1.0	85	90
3.0	60	80
10.0	40	65

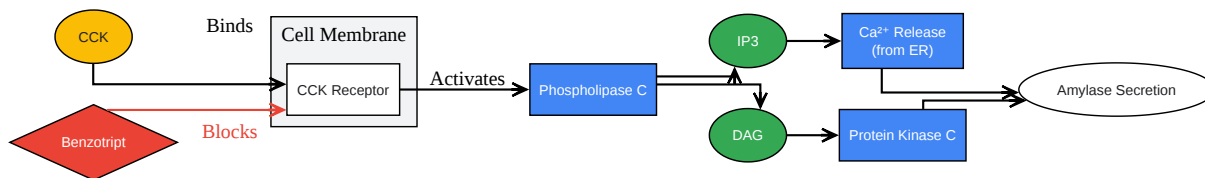
Data extrapolated from the dose-response curve in Hahne et al., 1981.[3]

Table 2: Inhibition of CCK Receptor Binding by **Benzotript**

Concentration of Benzotript (M)	Inhibition of <sup>125</sup> I-CCK Binding (%)
1 x 10 <sup>-4</sup>	25
3 x 10 <sup>-4</sup>	50
1 x 10 <sup>-3</sup>	75
3 x 10 <sup>-3</sup>	90

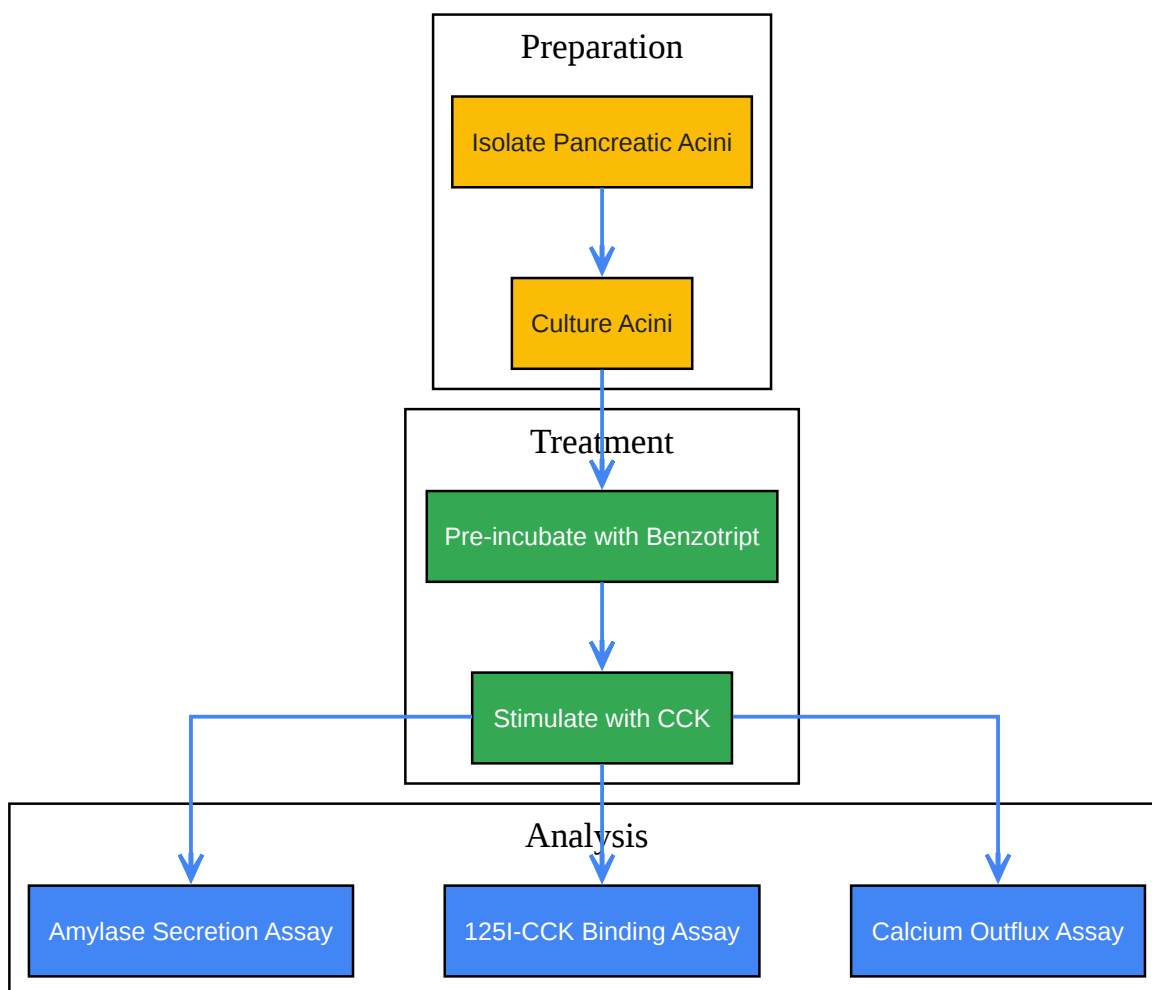
Data extrapolated from the dose-response curve in Hahne et al., 1981.

## Signaling Pathways and Experimental Workflow



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### CCK Signaling Pathway and **Benzotript** Inhibition.



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Experimental Workflow for Studying **Benzotript**.

## Experimental Protocols

### Protocol 1: Isolation and Culture of Pancreatic Acini

This protocol describes the preparation of dispersed pancreatic acini from guinea pig or mouse pancreas.

**Materials:**

- Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>
- Collagenase (Type I)
- Bovine Serum Albumin (BSA)
- Soybean trypsin inhibitor
- Minimal Essential Medium (MEM) with Earle's salts
- HEPES
- Penicillin-Streptomycin solution
- Surgical instruments (scissors, forceps)
- Shaking water bath at 37°C
- Centrifuge
- Pipettes and sterile tubes

**Procedure:**

- Euthanize the animal according to approved institutional protocols.
- Excise the pancreas and trim away fat and connective tissue in ice-cold KRB.
- Mince the pancreas into small fragments (approximately 1-2 mm<sup>3</sup>).

- Wash the minced tissue several times with KRB to remove residual blood.
- Incubate the tissue fragments in KRB containing 0.1 mg/mL collagenase, 0.5% BSA, and 0.1 mg/mL soybean trypsin inhibitor in a shaking water bath at 37°C for 60-90 minutes.
- Gently pipette the digestate up and down with a series of pipettes with decreasing tip diameters to mechanically disperse the acini.
- Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
- Centrifuge the filtrate at 50 x g for 2 minutes at 4°C.
- Wash the pellet of acini three times with fresh KRB.
- Resuspend the acini in MEM supplemented with 25 mM HEPES, 0.5% BSA, and penicillin-streptomycin.
- The acini are now ready for experimental use.

## Protocol 2: Investigating the Effect of Benzotript on CCK-Stimulated Amylase Secretion

This protocol details the procedure to assess the inhibitory effect of **Benzotript** on amylase release from pancreatic acini stimulated by CCK.

Materials:

- Isolated pancreatic acini (from Protocol 1)
- **Benzotript** stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)
- CCK-8 (octapeptide of cholecystokinin) stock solution
- Incubation medium (MEM with 25 mM HEPES and 0.5% BSA)
- Amylase assay kit
- Microplate reader

- 37°C water bath or incubator

#### Procedure:

- Aliquot the pancreatic acini suspension into microcentrifuge tubes.
- Pre-incubate the acini with various concentrations of **Benzotript** (e.g., 0, 100  $\mu$ M, 300  $\mu$ M, 1 mM) for 15 minutes at 37°C. Include a vehicle control (solvent only).
- Following pre-incubation, add various concentrations of CCK-8 (e.g., 0.01 nM to 10 nM) to the acini suspensions.
- Incubate for 30 minutes at 37°C.
- Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes.
- Carefully collect the supernatant, which contains the secreted amylase.
- To determine the total amylase content, lyse the acini in a separate set of tubes (e.g., by sonication or with a detergent).
- Measure the amylase activity in the supernatants and the total cell lysates using a commercial amylase assay kit according to the manufacturer's instructions.
- Express the amylase release as a percentage of the total cellular amylase.
- Plot the dose-response curves for CCK-8 in the presence and absence of different concentrations of **Benzotript** to visualize the competitive antagonism.

## Protocol 3: Competitive Radioligand Binding Assay

This protocol describes how to determine the inhibitory effect of **Benzotript** on the binding of radiolabeled CCK to its receptors on pancreatic acini.

#### Materials:

- Isolated pancreatic acini (from Protocol 1)

- 125I-labeled CCK
- Unlabeled CCK-8
- **Benzotript**
- Binding buffer (e.g., KRB with 0.5% BSA)
- Centrifugation oil (e.g., silicone oil)
- Gamma counter

Procedure:

- Incubate a fixed amount of pancreatic acini with a constant concentration of 125I-CCK (e.g., 2 pM) in the binding buffer.
- To separate tubes, add increasing concentrations of unlabeled **Benzotript**.
- To determine non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1  $\mu$ M) to a set of tubes.
- Incubate the tubes for 60 minutes at 37°C to reach binding equilibrium.
- Terminate the binding reaction by adding ice-cold binding buffer.
- Separate the bound from free radioligand by centrifuging the acini through a layer of oil.
- Aspirate the supernatant and the oil layer.
- Measure the radioactivity in the pellet using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific 125I-CCK binding as a function of the **Benzotript** concentration to determine the IC50 value.

Disclaimer: These protocols are intended for research purposes only. Please ensure that all procedures are carried out in accordance with institutional guidelines and safety regulations.

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## References

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